N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide
CAS No.: 1050202-93-1
Cat. No.: VC7200634
Molecular Formula: C16H19N3O4S2
Molecular Weight: 381.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1050202-93-1 |
|---|---|
| Molecular Formula | C16H19N3O4S2 |
| Molecular Weight | 381.47 |
| IUPAC Name | N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
| Standard InChI | InChI=1S/C16H19N3O4S2/c20-15(17-16-11-5-3-6-12(11)18-23-16)13-7-1-2-9-19(13)25(21,22)14-8-4-10-24-14/h4,8,10,13H,1-3,5-7,9H2,(H,17,20) |
| Standard InChI Key | MEHFKOCEGLTHRN-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)C(=O)NC2=C3CCCC3=NO2)S(=O)(=O)C4=CC=CS4 |
Introduction
Structural and Molecular Characteristics
Cyclopenta[c]oxazol Ring System
The cyclopenta[c]oxazol scaffold forms the core of this compound, comprising a fused bicyclic system with oxygen and nitrogen heteroatoms. This motif is rare in natural products but has gained attention in synthetic medicinal chemistry due to its conformational rigidity and electronic properties. The ring’s strained geometry may enhance binding affinity to biological targets by reducing entropy penalties during molecular recognition .
Thiophene-2-Sulfonyl Group
The thiophene-2-sulfonyl substituent introduces a planar, electron-deficient aromatic system capable of π-π stacking interactions and hydrogen bonding via its sulfonyl group. Sulfonyl derivatives are widely recognized for their role in inhibiting enzymes such as carbonic anhydrases and dihydropteroate synthase (DHPS). In this compound, the thiophene heterocycle may further modulate solubility and metabolic stability compared to benzene-based sulfonamides.
Piperidine-2-Carboxamide Moiety
The piperidine ring provides a semi-rigid scaffold that balances conformational flexibility and steric bulk. The carboxamide group at position 2 facilitates hydrogen bonding with biological targets, a feature common in protease inhibitors and receptor antagonists. Piperidine derivatives are frequently employed in drug design due to their bioavailability and synthetic accessibility.
Table 1: Key Structural Components and Their Properties
Hypothesized Biological Activities
Neuroprotective Effects
Oxazol-containing compounds exhibit neuroprotection via NMDA receptor modulation or antioxidant mechanisms . The cyclopenta[c]oxazol ring’s electron-rich nature may quench reactive oxygen species, while the piperidine moiety could enhance blood-brain barrier penetration.
Antimicrobial Activity
Structural parallels to sulfamethoxazole suggest potential antibacterial or antifungal properties. The thiophene ring’s electronegativity may improve target specificity compared to traditional aryl sulfonamides.
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Thiophene-2-sulfonamide derivative | DHPS | 120 | |
| 4-Methylbenzenesulfonyl piperidine | Carbonic anhydrase II | 8.5 | |
| Naphthalene-sulfonyl carboxamide | β-lactamase | 450 |
Research Gaps and Future Directions
Despite its intriguing structure, N-{4H,5H,6H-cyclopenta[c]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide remains underexplored. Priority areas include:
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Synthesis Optimization: Developing scalable routes with chiral resolution for enantioselective studies.
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Target Identification: High-throughput screening against kinase, protease, and receptor panels.
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ADMET Profiling: Assessing metabolic stability, cytochrome P450 interactions, and toxicity in vitro.
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